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molecular formula C20H22N2O4 B584721 URB937 CAS No. 1357160-72-5

URB937

Cat. No. B584721
M. Wt: 354.4 g/mol
InChI Key: CMEQHOXCIGFZNJ-UHFFFAOYSA-N
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Patent
US09187413B2

Procedure details

To a stirred suspension of cyclohexylcarbamic acid 3′-carbamoyl-6-benzyloxybiphenyl-3-yl ester (222 mg; 0.5 mmol) in EtOAc (2.5 mL) and EtOH (2.5 mL), 10% Pd/C (22 mg) was added. The mixture was hydrogenated at 4 atm at 50° C. for 4 h, cooled, filtered on Celite and concentrated. Purification of the residue by column chromatography (cyclohexane/EtOAc 1:9) and recrystallization gave URB937 as a white solid. Yield: 92% (0.163 g). Mp: 128-130° C. (CH2Cl2/n-hexane). MS (ESI) m/z: 355.2 (M+H). 1H NMR (200 MHz, CDCl3) δ: =1.13-2.02 (m, 10H), 3.55 (m, 1H), 5.13 (br d, 1H), 5.85 (br s, 1H), 6.59 (br s, 1H), 6.74-6.95 (m, 3H), 7.07 (s, 1H), 7.34-7.41 (m, 1H), 7.56 (m, 1H), 7.68-7.75 (m, 2H) ppm. IR (Nujol) nmax: 3333, 1701, 1655 cm−1.
Name
cyclohexylcarbamic acid 3′-carbamoyl-6-benzyloxybiphenyl-3-yl ester
Quantity
222 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mg
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([C:10]2[C:15]([O:16]CC3C=CC=CC=3)=[CH:14][CH:13]=[C:12]([O:24][C:25](=[O:33])[NH:26][CH:27]3[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]3)[CH:11]=2)[CH:7]=[CH:8][CH:9]=1)(=[O:3])[NH2:2]>CCOC(C)=O.CCO.[Pd]>[C:1]([C:4]1[CH:5]=[C:6]([C:10]2[C:15]([OH:16])=[CH:14][CH:13]=[C:12]([O:24][C:25](=[O:33])[NH:26][CH:27]3[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]3)[CH:11]=2)[CH:7]=[CH:8][CH:9]=1)(=[O:3])[NH2:2]

Inputs

Step One
Name
cyclohexylcarbamic acid 3′-carbamoyl-6-benzyloxybiphenyl-3-yl ester
Quantity
222 mg
Type
reactant
Smiles
C(N)(=O)C=1C=C(C=CC1)C1=CC(=CC=C1OCC1=CC=CC=C1)OC(NC1CCCCC1)=O
Name
Quantity
2.5 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
CCO
Name
Quantity
22 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered on Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue
CUSTOM
Type
CUSTOM
Details
by column chromatography (cyclohexane/EtOAc 1:9) and recrystallization

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(N)(=O)C=1C=C(C=CC1)C1=CC(=CC=C1O)OC(NC1CCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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